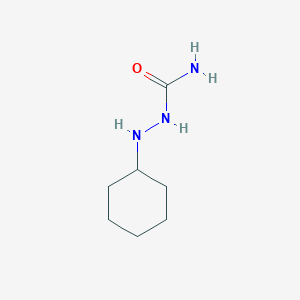

(Cyclohexylamino)urea

Description

Properties

CAS No. |

6635-46-7 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(cyclohexylamino)urea |

InChI |

InChI=1S/C7H15N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h6,9H,1-5H2,(H3,8,10,11) |

InChI Key |

KWLGMNRXIGKTTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NNC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds with structural or functional similarities to (Cyclohexylamino)urea:

Key Findings and Comparative Analysis

Structural Modifications and Trends

- Substituent Effects: The placement of the cyclohexylamino group significantly impacts activity. For example: Spirocyclic Derivatives: Enhanced rigidity from spiro frameworks improves enzyme binding (e.g., 93.99% inhibition at 10 µM) . Benzamide Hybrids: Bulky substituents (e.g., N,N-diethylbenzamide in CAS 940487-36-5) may reduce solubility but increase lipophilicity, affecting pharmacokinetics .

Preparation Methods

Conventional Aqueous Synthesis Under Reflux Conditions

The most well-documented method for synthesizing N-cyclohexylurea involves the direct reaction of cyclohexylamine with urea in an aqueous medium under reflux. This approach, patented in US4740618A, achieves high yields (90–96%) with minimal by-product formation.

Reaction Mechanism and Stoichiometry

Cyclohexylamine reacts exothermically with urea in water, releasing ammonia as a by-product:

$$

\text{Cyclohexylamine} + \text{Urea} \rightarrow \text{N-cyclohexylurea} + \text{NH}_3 \uparrow

$$

The reaction proceeds via nucleophilic attack of the cyclohexylamine’s primary amine group on the electrophilic carbonyl carbon of urea. Water acts as both a solvent and a moderator, preventing excessive side reactions.

Table 1: Optimized Reaction Parameters from US4740618A

Industrial-Scale Protocol

A representative example from the patent involves:

- Dissolving 495 g (5 mol) cyclohexylamine and 450 g (7.5 mol) urea in 250 mL water.

- Refluxing at 95–105°C for 6 hours, with incremental water addition to maintain solubility.

- Cooling, filtering, and drying to obtain 681 g (96% yield) of N-cyclohexylurea (m.p. 194–195°C).

Key advantages include the use of technical-grade urea (tolerating biuret impurities) and recyclable mother liquor.

High-Temperature Synthesis with Water Separation

Chinese patent CN101279932A describes a divergent method targeting N,N'-dicyclohexylurea but inadvertently highlights conditions influencing mono- vs. di-substitution.

Impact of Temperature and Solvent

At temperatures exceeding 200°C, urea decomposition accelerates, favoring dialkylation:

$$

2 \text{Cyclohexylamine} + \text{Urea} \rightarrow \text{N,N'-dicyclohexylurea} + 2 \text{NH}_3 \uparrow

$$

However, reducing temperatures to 180–190°C and increasing water content shifts selectivity toward the mono-substituted product, albeit with lower yields (65–70%).

Table 2: Comparative Yields in CN101279932A Examples

| Example | Water (mL) | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 10 | 230–240 | Dicyclohexylurea | 95 |

| 2 | 20 | 230–240 | Mixed phase | 70 |

| 3 | 20 | 180–190 | Monocyclohexylurea | 65 |

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for N-Cyclohexylurea Synthesis

The aqueous reflux method outperforms others in yield, purity, and operational simplicity, making it the industry benchmark.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.